Vinblastine

Catalog No.
S568857
CAS No.
865-21-4
M.F
C46H58N4O9
M. Wt
811.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinblastine

CAS Number

865-21-4

Product Name

Vinblastine

IUPAC Name

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C46H58N4O9

Molecular Weight

811.0 g/mol

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1

InChI Key

JXLYSJRDGCGARV-JQQWJEIDSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Solubility

Negligible
ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/
Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform

Synonyms

cellblastin, Lemblastine, Sulfate, Vinblastine, Velban, Velbe, Vinblastin Hexal, Vinblastina Lilly, Vinblastine, Vinblastine Sulfate, Vinblastinsulfat-Gry, Vincaleukoblastine

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Antineoplastic Agent:

Vinblastine's primary application lies in its antitumor properties. It disrupts cell division by binding to tubulin, a crucial component of the cellular cytoskeleton. This binding prevents the formation of the mitotic spindle, a structure essential for cell division, leading to cell death in rapidly dividing cancer cells []. Vinblastine is used in various cancer treatment regimens, including Hodgkin's lymphoma, acute lymphoblastic leukemia, and different types of solid tumors.

Mechanism of Action Studies:

Researchers extensively investigate the mechanisms underlying Vinblastine's antitumor activity. Studies explore how it interacts with tubulin and disrupts cell division pathways. This knowledge helps scientists develop new therapeutic strategies and identify potential drug targets for cancer treatment [].

Drug Delivery and Formulation Research:

Due to its complex structure and limited water solubility, Vinblastine delivery can be challenging. Research focuses on developing novel drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability and therapeutic efficacy while minimizing side effects [].

Immunomodulatory Effects:

Recent research explores the potential immunomodulatory effects of Vinblastine. Studies suggest that it can influence the behavior of immune cells within the tumor microenvironment, potentially enhancing anti-tumor immune responses []. This opens up new avenues for exploring Vinblastine's potential in combination therapies with immunotherapeutic drugs.

Development of Vinblastine Derivatives:

Scientists are actively investigating the development of Vinblastine derivatives with improved potency, reduced side effects, and potentially broader therapeutic applications. These efforts involve modifying the Vinblastine structure to enhance its binding affinity to tubulin or overcome drug resistance mechanisms in cancer cells [].

Vinblastine is a vinca alkaloid, a naturally occurring compound isolated from the periwinkle plant (Catharanthus roseus) []. Its discovery in 1959 revolutionized cancer treatment, offering a novel approach to target rapidly dividing cells [].


Molecular Structure Analysis

Vinblastine possesses a complex bisindole alkaloid structure with two subunits: vindoline and catharanthine linked by a methoxycarbonyl bridge []. The key feature is the presence of a vincamine moiety within the catharanthine unit, which is crucial for its biological activity [].


Chemical Reactions Analysis

The complete synthesis of vinblastine is a complex multi-step process not typically performed commercially due to the availability of natural sources []. However, research on semisynthetic methods from vindoline precursors is ongoing. Vinblastine readily undergoes hydrolysis in acidic or basic environments, leading to degradation products [].


Physical And Chemical Properties Analysis

Vinblastine is a white to off-white crystalline powder with a bitter taste. It exhibits poor solubility in water but dissolves well in organic solvents like dimethylformamide and ethanol []. Specific data for melting point and boiling point is not readily available due to its decomposition at high temperatures.

Vinblastine disrupts cell division by interfering with microtubule assembly. Microtubules are essential for forming the mitotic spindle, a structure necessary for chromosome separation during cell division []. Vinblastine binds to tubulin dimers, preventing their polymerization and halting cell division in the metaphase stage, ultimately leading to cell death [].

The isolation of vinblastine traces its origins to the mid-20th century, when researchers at the University of Western Ontario investigated the hypoglycemic properties of Catharanthus roseus (Madagascar periwinkle). In 1958, Robert Noble and Charles Beer observed that extracts from this plant induced severe leukopenia in rabbits, a finding that diverged from initial diabetes-focused studies. This unexpected discovery catalyzed efforts to isolate the bioactive compound responsible for suppressing white blood cell proliferation.

Extraction and Purification Milestones

Early isolation methods relied on labor-intensive solvent partitioning. For example, Svoboda’s 1960 protocol used tartaric acid extraction followed by benzene partitioning, achieving yields of 0.001–0.003% dry weight. Modern techniques, such as negative-pressure cavitation extraction (NPCE), have improved efficiency:

MethodSolvent SystemYield (mg/g DW)
Maceration (1960s)Benzene/acid0.05–0.10
Ultrasonic (2000s)80% ethanol0.578 (vindoline)
NPCE (2010s)80% ethanol0.126 (vinblastine)

Data synthesized from

The structural elucidation of vinblastine in 1965 revealed a complex bisindole architecture comprising vindoline and catharanthine moieties, linked via a C16’S, C14’R stereocenter. This stereochemical complexity initially hindered large-scale synthesis, necessitating reliance on plant-derived sources.

Role in Modern Chemotherapy and Antineoplastic Research

Vinblastine’s clinical approval in 1965 marked a paradigm shift in oncology, particularly for Hodgkin’s lymphoma and testicular cancer. Its antimitotic activity arises from binding to β-tubulin at the Vinca domain, suppressing microtubule dynamics by:

  • Kinetic capping: Binding to microtubule plus-ends reduces growth/shortening rates by 50% at 32 nM.
  • Tubulin sequestration: Induces conformational changes in soluble tubulin, preventing polymerization.

Clinical Applications and Mechanisms

Cancer TypeCombination RegimenTargeted Process
Hodgkin’s lymphomaABVD protocolMitotic spindle assembly
Testicular cancerPVB protocolChromosome segregation
Non-small cell lungWith cisplatinMicrotubule-mediated cell motility

Data from

Recent advances in biosynthesis have addressed supply challenges. Heterologous production in Nicotiana benthamiana achieved 2.7 mg/g frozen tissue of strictosidine-derived precursors, enabling scalable synthesis of catharanthine and tabersonine. Furthermore, synthetic efforts by Kuehne and Boger established enantioselective routes with 22% overall yield, surpassing plant extraction efficiency.

Vinblastine's molecular structure consists of two distinct alkaloid subunits: vindoline and catharanthine, which are biosynthetically coupled to form the complete dimeric structure [4] [13]. The vindoline moiety constitutes the upper portion of the molecule and contains an indoline chromophore with a complex pentacyclic ring system [5] [13]. This subunit features a characteristic acetoxy group at the C-4 position and a methoxycarbonyl group at C-16, contributing significantly to the molecule's overall polarity and biological activity [5] [23].

The catharanthine moiety forms the lower portion of vinblastine and contains an indole chromophore with its own distinct ring architecture [13] [20] [21]. Catharanthine exhibits a molecular formula of C₂₁H₂₄N₂O₂ with a molecular weight of 336.435 daltons, featuring three of four defined stereocenters that critically influence the overall three-dimensional structure of vinblastine [20] [21]. The biosynthetic coupling of these two alkaloids occurs through a complex oxidative process involving peroxidase and reductase enzymes, resulting in the formation of a carbon-carbon bond that links the two subunits [4] [13] [25].

The molecular architecture demonstrates remarkable structural diversity within a single molecule, as vindoline contributes polar functional groups including the acetoxy and methoxycarbonyl substituents, while catharanthine provides the foundational indole framework [13] [23]. The spatial arrangement of these moieties creates a T-shaped three-dimensional conformation that is critical for biological activity, with the vindoline subunit extending toward the solvent interface and the catharanthine subunit buried deeper within binding pockets [5] [31].

PropertyVindoline MoietyCatharanthine MoietySource Citation
Molecular FormulaC₂₅H₃₄N₂O₇C₂₁H₂₄N₂O₂ [13] [20]
Chromophore TypeIndolineIndole [9] [11]
Key Functional GroupsAcetoxy, methoxycarbonylMethoxycarbonyl [5] [23]
Stereogenic CentersMultiple defined3 of 4 defined [2] [20]

Stereochemical Complexity and Conformational Dynamics

The stereochemical complexity of vinblastine encompasses nine of ten defined stereocenters, making it one of the most stereochemically dense natural products known [2]. Critical stereogenic centers include C-14′, C-16′, and C-20′ within the catharanthine moiety, where the natural configurations are R, S, and S respectively [9] [11]. The C-16′ center represents the most critical stereochemical feature, as inversion from the natural S configuration to R results in complete loss of biological activity [9] [11]. Similarly, conversion of C-14′ from R to S leads to total activity loss, demonstrating the absolute requirement for precise stereochemical arrangements [9] [11].

Conformational dynamics studies using nuclear Overhauser effect difference spectroscopy have revealed that vinblastine adopts a specific three-dimensional conformation in solution [30]. The catharanthine portion exhibits a severely flattened piperidine ring conformation with the nitrogen lone pair and ethyl group positioned pseudo-equatorially [30]. The nine-membered ring within the catharanthine subunit adopts a preferred conformation that maintains optimal spatial relationships with the vindoline moiety [30].

The spatial relationship between the two alkaloid subunits has been established through multiple nuclear Overhauser effect connectivities, particularly between the indole nitrogen-hydrogen of catharanthine and the aromatic 14-hydrogen of vindoline [30]. The C-17′–C-18′–C-15–C-16 dihedral angle measures between 140-170 degrees, defining the relative orientation of the two subunits and contributing to the overall T-shaped molecular geometry [30].

Circular dichroism studies have demonstrated that the stereochemical arrangement creates characteristic exciton coupling between the indoline and indole chromophores [9] [10] [11]. The bisignate circular dichroism curves observed at approximately 210 and 220-230 nanometers result directly from this chromophore interaction and serve as diagnostic indicators of absolute stereochemistry [9] [11]. When Cotton effects at these wavelengths are negative and positive respectively, the C-16′ configuration is confirmed as S, representing the physiologically active form [11].

Stereogenic CenterConfigurationActivity ImpactSource Citation
C-14′ (Catharanthine)RComplete loss if inverted [9] [11]
C-16′ (Catharanthine)S (natural/active)Complete loss if inverted [9] [11]
C-20′ (Catharanthine)SCritical for tubulin interaction [9] [11]
Total Defined Centers9 of 10 definedAll contribute to activity [2]

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, Circular Dichroism)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of vinblastine, with complete proton and carbon-13 assignments established through extensive two-dimensional correlation studies [6] [16] [30]. Proton nuclear magnetic resonance spectra exhibit complex splitting patterns characteristic of the molecule's intricate ring systems and multiple stereocenters [6] [30]. The complete assignments represent the first published comprehensive nuclear magnetic resonance characterization of vinblastine and vindoline, enabling detailed conformational analysis through nuclear Overhauser effect measurements [30].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that reflect the diverse carbon environments within the dimeric structure [6] [16]. The technique enables differentiation between the vindoline and catharanthine carbons, with characteristic resonances for the acetoxy carbonyl, methoxycarbonyl groups, and aromatic carbons of both indole and indoline systems [6] [16]. Advanced computational methods now enable accurate prediction of carbon-13 chemical shifts with deviations typically less than 1.6 parts per million, facilitating structural confirmation and analogue identification [17].

Nitrogen-15 nuclear magnetic resonance provides critical information about nitrogen environments and basicity relationships within the molecule [6]. The technique reveals details about nitrogen lone pair orientation and spatial relationships that correlate with biological activity, though these correlations prove more complex than initially anticipated [5] [6].

Mass spectrometry characterization employs electrospray ionization and high-resolution techniques to provide exact mass determination and fragmentation pattern analysis [6] [7] [19]. The protonated molecular ion appears at mass-to-charge ratio 811, with characteristic fragmentation pathways that depend on the complexing cation [19]. Tandem mass spectrometry studies reveal distinct fragmentation patterns when vinblastine complexes with different metal ions, providing insights into gas-phase structural relationships [19].

Circular dichroism spectroscopy serves as the definitive method for absolute stereochemical determination in vinblastine and related alkaloids [9] [10] [11]. The technique exploits exciton coupling between the indoline and indole chromophores to generate characteristic bisignate Cotton effects [9] [11]. Molecular orbital calculations confirm that the observed circular dichroism curves result from electronic transitions within the coupled chromophore system [9] [10].

Physicochemical PropertyValueMeasurement ConditionsSource Citation
Molecular Weight810.97-811.0 g/molVarious methods [1] [2] [3]
Melting Point211-216°CCrystalline form [3] [12]
Optical Rotation-32°c = 0.88 in methanol [3] [12]
UV Maximum214, 259 nmEthanol solution [3]
UV Maximum268, 295 nmAqueous solution [27]
pKa Values5.4, 7.425°C [3] [12]
Water SolubilityPractically insolubleRoom temperature [3] [12]
Density1.1325 g/cm³Estimated [12] [14]

The biosynthesis of vinblastine in Catharanthus roseus represents one of the most complex plant alkaloid pathways characterized to date, requiring a coordinated series of enzymatic transformations that convert simple precursors into structurally sophisticated monoterpene indole alkaloids. This intricate process has garnered significant scientific interest due to the pharmaceutical importance of vinblastine as an anticancer agent and the challenges associated with understanding and engineering such complex biosynthetic networks [1] [2].

Enzymatic Pathways for Precursor Alkaloid Synthesis

The enzymatic pathways leading to vinblastine precursor alkaloids involve a carefully orchestrated sequence of transformations beginning with the central intermediate strictosidine. The conversion of strictosidine to the immediate precursors of vinblastine, catharanthine and vindoline, requires multiple specialized enzymes that exhibit remarkable substrate specificity and catalytic precision [3] [2].

The pathway initiation occurs through the action of strictosidine glucosidase, which hydrolyzes strictosidine to form the highly reactive strictosidine aglycone. This aglycone intermediate possesses significant chemical instability and can readily form cross-links with cellular components, necessitating rapid downstream processing [4]. Geissoschizine synthase subsequently catalyzes the reduction of strictosidine aglycone using nicotinamide adenine dinucleotide phosphate as a cofactor, producing geissoschizine while simultaneously reducing the reactivity of the intermediate [4].

The pathway continues through geissoschizine oxidase, which performs the oxidation of geissoschizine to generate a pathway intermediate that serves as the substrate for the downstream reductases Redox1 and Redox2. These enzymes work in tandem to produce stemmadenine, with Redox1 catalyzing the initial reduction and Redox2 completing the formation of the stemmadenine scaffold [1] [4]. The instability of the intermediate generated by Redox1 requires tight coupling with Redox2 to prevent decomposition and ensure efficient pathway flux [1].

Stemmadenine acetyltransferase represents a critical protection step in the pathway, converting stemmadenine to stemmadenine acetate using acetyl coenzyme A as the acetyl donor. This acetylation serves multiple functions: it stabilizes the molecule against spontaneous deformylation, provides a leaving group for subsequent transformations, and enables the specific recognition by downstream enzymes [3]. The acetyl group functions as a protecting group, similar to its role in noscapine biosynthesis in opium poppy [3].

EnzymeFunctionCofactor RequirementsProduct Stability
Strictosidine glucosidaseHydrolysis of strictosidineNoneHighly unstable aglycone
Geissoschizine synthaseReduction of aglyconeNADPHStable geissoschizine
Geissoschizine oxidaseOxidation reactionNADP+Intermediate stability
Redox1First reduction stepNADPHHighly unstable
Redox2Second reduction stepNADPHStable stemmadenine
Stemmadenine acetyltransferaseAcetylation protectionAcetyl-CoAProtected acetate form

Key Oxidoreductases in Stemmadenine Acetate Isomerization

The isomerization of stemmadenine acetate represents one of the most chemically challenging transformations in vinblastine biosynthesis, requiring two specialized oxidoreductases that work in sequential fashion to achieve a net isomerization through an oxidation-reduction cascade [3] [2]. This transformation was among the last steps to be elucidated in the vinblastine pathway and represents a biochemical tour de force in terms of enzyme specificity and mechanism.

Precondylocarpine acetate synthase functions as the first enzyme in this isomerization cascade, catalyzing the oxidation of stemmadenine acetate to precondylocarpine acetate [5] [6]. This enzyme belongs to the berberine bridge enzyme family and requires flavin adenine dinucleotide as a cofactor along with molecular oxygen [5]. The reaction proceeds through the formation of a carbon-carbon double bond, generating precondylocarpine acetate along with hydrogen peroxide as a byproduct [5] [6]. The enzyme demonstrates remarkable substrate specificity, recognizing the unique structural features of stemmadenine acetate while excluding other related alkaloids.

The structural characterization of precondylocarpine acetate synthase has revealed important insights into its catalytic mechanism. The enzyme contains a flavin adenine dinucleotide binding domain that facilitates electron transfer during the oxidation reaction [5]. The active site architecture is specifically adapted to accommodate the complex polycyclic structure of stemmadenine acetate, ensuring precise positioning for the oxidation reaction. Expression studies have demonstrated that this enzyme is particularly challenging to produce in bacterial systems, necessitating expression in eukaryotic hosts such as Nicotiana benthamiana, Pichia pastoris, or insect cells to achieve functional protein [3].

Dihydroprecondylocarpine acetate synthase completes the isomerization process by catalyzing the reduction of precondylocarpine acetate to dihydroprecondylocarpine acetate [7] [8]. This enzyme belongs to the medium-chain alcohol dehydrogenase family but exhibits highly atypical catalytic behavior compared to canonical members of this enzyme class [7]. Rather than performing the typical 1,2-reduction of aldehydes, dihydroprecondylocarpine acetate synthase catalyzes a 1,4-reduction of an alpha,beta-unsaturated iminium moiety [7].

The crystal structure of dihydroprecondylocarpine acetate synthase has provided crucial insights into how the alcohol dehydrogenase active site has been modified to perform this non-canonical reduction [7]. Comparison with other plant-derived alcohol dehydrogenases reveals that the 1,4-iminium reduction does not require the presence of a catalytic zinc ion or a proton relay system, in contrast to typical 1,2-aldehyde reducing alcohol dehydrogenases [7]. This structural adaptation represents an evolutionary innovation that expands the catalytic repertoire of the alcohol dehydrogenase enzyme family.

The product of dihydroprecondylocarpine acetate synthase action, dihydroprecondylocarpine acetate, is highly unstable and undergoes spontaneous deacetylation to form dehydrosecodine [7] [8]. Dehydrosecodine serves as the immediate precursor for the cyclization reactions that generate the distinct alkaloid scaffolds catharanthine and tabersonine. The instability of this intermediate necessitates tight coupling between dihydroprecondylocarpine acetate synthase and the downstream cyclases to ensure efficient product formation [3].

Importantly, dihydroprecondylocarpine acetate synthase exhibits substrate promiscuity and can catalyze additional reductions when excess nicotinamide adenine dinucleotide phosphate is available [7]. Under these conditions, the enzyme can perform a second reduction of dehydrosecodine to form secodine, which spontaneously cyclizes to vincadifformine [7]. This additional catalytic activity demonstrates the versatility of the enzyme and its potential role in generating structural diversity within the monoterpene indole alkaloid family.

Metabolic Engineering Challenges for Heterologous Production

The heterologous production of vinblastine and its precursors presents numerous metabolic engineering challenges that arise from the inherent complexity of the biosynthetic pathway, the specialized nature of the enzymes involved, and the demanding requirements for cofactor availability and enzyme coordination [9] [10]. These challenges have been the focus of extensive research efforts aimed at developing sustainable production platforms for these valuable anticancer compounds.

One of the primary challenges in heterologous production involves the expression of functional enzymes, particularly precondylocarpine acetate synthase, which has proven recalcitrant to expression in standard bacterial hosts such as Escherichia coli [3]. This flavin-dependent enzyme requires proper folding and cofactor incorporation, which appears to be compromised in prokaryotic expression systems. Successful expression has been achieved in eukaryotic hosts including Nicotiana benthamiana, Pichia pastoris, and Spodoptera frugiperda insect cells, but these systems present their own challenges in terms of scalability and cost [3] [4].

The coordination of enzyme expression levels represents another significant challenge, as the pathway involves multiple enzymes that must be present in appropriate stoichiometric ratios to prevent bottleneck formation [4]. Studies using Nicotiana benthamiana as a heterologous host have demonstrated that certain enzymes, including strictosidine glucosidase, geissoschizine synthase, and Redox2, require strong promoter expression for optimal pathway flux [4]. Conversely, other enzymes such as geissoschizine oxidase, Redox1, and stemmadenine acetyltransferase can function effectively under weaker promoter control [4].

The instability of pathway intermediates poses substantial challenges for metabolic engineering efforts. Strictosidine aglycone exhibits high reactivity and can form cross-links with cellular components, leading to cytotoxicity and reduced pathway efficiency [4]. The solution to this challenge requires strong expression of geissoschizine synthase to rapidly convert the toxic intermediate to the more stable geissoschizine [4]. Similarly, the instability of the Redox1 product necessitates tight coupling with Redox2 to prevent intermediate degradation [1].

Cofactor availability represents a critical bottleneck in heterologous production systems. The pathway requires significant amounts of nicotinamide adenine dinucleotide phosphate for multiple reduction reactions, as well as acetyl coenzyme A for the acetylation step [4]. Engineering hosts to provide adequate cofactor supplies often requires modification of central metabolism and may compete with other essential cellular processes. Strategies to address this challenge include the co-expression of nicotinamide adenine dinucleotide phosphate-generating enzymes and the overexpression of acetyl coenzyme A biosynthetic genes [11].

Host-specific challenges arise from the interaction between heterologous pathway enzymes and endogenous host metabolism. In Nicotiana benthamiana, endogenous berberine bridge enzyme-like enzymes can catalyze the oxidation of stemmadenine acetate, leading to the accumulation of precondylocarpine acetate even in the absence of exogenously expressed precondylocarpine acetate synthase [4]. While this activity can be beneficial for pathway flux, it also complicates the analysis of individual enzyme contributions and may lead to unbalanced product formation.

Challenge CategorySpecific IssuesImpact on YieldEngineering Solutions
Enzyme ExpressionPAS solubility in bacteriaComplete activity lossEukaryotic expression systems
Pathway BalanceEnzyme stoichiometryBottleneck formationPromoter strength optimization
Intermediate StabilityAglycone reactivityToxicity and cross-linkingStrong downstream enzyme expression
Cofactor SupplyNADPH availabilityLimited reduction capacityCofactor regeneration systems
Host InterferenceEndogenous enzyme activityProduct modificationHost genome editing

The development of microbial production systems has achieved notable success, with engineered yeast strains capable of producing catharanthine and vindoline at titers of hundreds of micrograms per liter [12] [13]. However, these achievements required extensive optimization involving 56 genetic modifications, including the expression of 34 heterologous genes and modifications to 10 yeast genes [13]. The complexity of these engineering efforts underscores the challenges inherent in reconstituting such elaborate biosynthetic pathways in heterologous hosts.

Recent advances in metabolic engineering have focused on modular approaches that allow for systematic optimization of pathway segments [4]. The use of transcriptional unit assemblies enables the coordinated expression of multiple genes while maintaining the flexibility to adjust individual enzyme levels. These modular systems have successfully achieved the production of precondylocarpine acetate at levels of approximately 2.7 milligrams per gram of frozen tissue in Nicotiana benthamiana [4].

The challenges associated with cellular compartmentalization represent an additional layer of complexity in metabolic engineering efforts. The native vinblastine biosynthetic pathway involves multiple subcellular compartments, and the proper localization of enzymes may be crucial for optimal pathway function [3]. Engineering efforts must therefore consider not only the expression levels of individual enzymes but also their subcellular targeting to ensure efficient substrate channeling and product formation.

Physical Description

Solid

Color/Form

Solvated needles from methanol

XLogP3

3.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

810.42037944 g/mol

Monoisotopic Mass

810.42037944 g/mol

Heavy Atom Count

59

LogP

3.7
3.7 (LogP)
log Kow = 3.70

Decomposition

When heated to decomposition it emits toxic fumes of oxides of nitrogen.

Melting Point

211-216 °C

UNII

5V9KLZ54CY

Drug Indication

For treatment of breast cancer, testicular cancer, lymphomas, neuroblastoma, Hodgkin's and non-Hodgkin's lymphomas, mycosis fungoides, histiocytosis, and Kaposi's sarcoma.

Therapeutic Uses

Antineoplastic Agents, Phytogenic
Vinblastine sulfate is indicated in the palliative treatment of the following: Frequently Responsive Malignancies: Generalized Hodgkin's disease (Stages III and IV, Ann Arbor modification of Rye staging system), Lymphocytic lymphoma (nodular and diffuse, poorly and well differentiated), histiocytic lymphoma, mycosis fungoides (advanced stages), advanced carcinoma of the testis, Kaposi's sarcoma, Letterer-Siwe disease (histiocytosis X). Less Frequently Responsive Malignancies: Choriocarcinoma resistant to other chemotherapeutic agents, carcinoma of the breast, unresponsive to appropriate endocrine surgery and hormonal therapy. Current principles of chemotherapy for many types of cancer include the concurrent administration of several antineoplastic agents. For enhanced therapeutic effect without additive toxicity, agents with different dose-limiting clinical toxicities and different mechanisms of action are generally selected. Therefore, although vinblastine sulfate is effective as a single agent in the aforementioned indications, it is usually administered in combination with other antineoplastic drugs. /Included in US product label/
Vinblastine sulfate has been shown to be one of the most effective single agents for the treatment of Hodgkin's disease. Advanced Hodgkin's disease has also been successfully treated with several multiple-drug regimens that included vinblastine sulfate. /Included in US product label/
Advanced testicular germinal-cell cancers (embryonal carcinoma, teratocarcinoma, and choriocarcinoma) are sensitive to vinblastine sulfate alone, but better clinical results are achieved when vinblastine sulfate is administered concomitantly with other antineoplastic agents. /Included in US product label/
For more Therapeutic Uses (Complete) data for VINBLASTINE (11 total), please visit the HSDB record page.

Mechanism of Action

The antitumor activity of vinblastine is thought to be due primarily to inhibition of mitosis at metaphase through its interaction with tubulin. Vinblastine binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death.
Although the mechanism of action has not been definitely established, vinblastine appears to bind to or crystallize critical microtubular proteins of the mitotic spindle, thus preventing their proper polymerization and causing metaphase arrest. In high concentrations, vinblastine also exerts complex effects on nucleic acid and protein synthesis. Vinblastine reportedly also interferes with amino acid metabolism by blocking cellular utilization of glutamic acid and thus inhibits purine synthesis, the citric acid cycle, and the formation of urea. Vinblastine exerts some immunosuppressive activity.
Experimental data indicate that the action of vinblastine sulfate is different from that of other recognized antineoplastic agents. Tissue-culture studies suggest an interference with metabolic pathways of amino acids leading from glutamic acid to the citric acid cycle and to urea. In vivo experiments tend to confirm the in vitro results. A number of in vitro and in vivo studies have demonstrated that vinblastine sulfate produces a stathmokinetic effect and various atypical mitotic figures.
... Studies indicate that vinblastine sulfate has an effect on cell-energy production required for mitosis and interferes with nucleic acid synthesis. The mechanism of action of vinblastine sulfate has been related to the inhibition of microtubule formation in the mitotic spindle, resulting in an arrest of dividing cells at the metaphase stage.
Reversal of the antitumor effect of vinblastine sulfate by glutamic acid or tryptophan has been observed. In addition, glutamic acid and aspartic acid have protected mice from lethal doses of vinblastine sulfate. Aspartic acid was relatively ineffective in reversing the antitumor effect.

Vapor Pressure

1.03X10-27 mm Hg at 25 °C (est)

Other CAS

865-21-4

Absorption Distribution and Excretion

The major route of excretion may be through the biliary system.
Vinblastine sulfate is unpredictably absorbed from the GI tract. Following iv administration, the drug is rapidly cleared from the blood and distributed into body tissues. Vinblastine crosses the blood brain barrier poorly and does not appear in the CSF in therapeutic concentrations.
The volume of the central compartment is 70% of body weight, probably reflecting very rapid tissue binding to formed elements of the blood. Extensive reversible tissue binding occurs. Low body stores are present at 48 and 72 hours after injection.
Following injection of tritiated vinblastine in the human cancer patient, 10% of the radioactivity was found in the feces and 14% in the urine; the remaining activity was not accounted for. Similar studies in dogs demonstrated that, over 9 days, 30% to 36% of radioactivity was found in the bile and 12% to 17% in the urine. A similar study in the rat demonstrated that the highest concentrations of radioactivity were found in the lung, liver, spleen, and kidney 2 hours after injection.
It is not known whether this drug is excreted in human milk.
For more Absorption, Distribution and Excretion (Complete) data for VINBLASTINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Metabolism of vinblastine has been shown to be mediated by hepatic cytochrome P450 3A isoenzymes.
Vinblastine is reported to be extensively metabolized, primarily in the liver, to desacetylvinblastine, which is more active than the parent compound on a weight basis.
Since the major route of excretion may be through the biliary system, toxicity from this drug may be increased when there is hepatic excretory insufficiency. The metabolism of vinca alkaloids has been shown to be mediated by hepatic cytochrome P450 isoenzymes in the CYP 3A subfamily. This metabolic pathway may be impaired in patients with hepatic dysfunction or who are taking concomitant potent inhibitors of these isoenzymes such as erythromycin.

Associated Chemicals

Vinblastine sulfate;143-67-9

Wikipedia

Vinblastine

Drug Warnings

This preparation is for intravenous use only. It should be administered by individuals experienced in the administration of vinblastine sulfate injection. The intrathecal administration of vinblastine sulfate injection usually results in death. Syringes containing this product should be labeled, using the auxiliary sticker provided, to state "FATAL IF GIVEN INTRATHECALLY. FOR INTRAVENOUS USE ONLY."
Vinblastine sulfate is contraindicated in patients who have significant granulocytopenia unless this is a result of the disease being treated.
The major adverse effect of vinblastine is hematologic toxicity which occurs much more frequently than with vincristine therapy. Leukopenia (granulocytopenia) occurs most commonly and is usually the dose limiting factor in vinblastine therapy; however, numerous patients have achieved a sustained remission without leukopenia. Leukopenia may not be a problem with small doses used for maintenance therapy; however, the possibility of a cumulative effect should be considered. The nadir in the leukocyte count usually occurs 4-10 days after administration of vinblastine. Recovery occurs rapidly, usually within another 7-14 days; however, following administration of high doses of vinblastine, recovery may take 21 days or more. ... Although thrombocytopenia is usually slight and transient, substantial platelet count depression may occur, particularly in patients who have received prior radiation therapy or chemotherapy. In patients whose bone marrow has been infiltrated with malignant cells, vinblastine may produce an abrupt fall in the leukocyte and thrombocyte counts. ... Anemia also may occur in patients receiving vinblastine.
Acute shortness of breath and bronchospasm, which can be severe or life threatening, have occurred following administration of vinca alkaloids (e.g., vinblastine), being reported most frequently when mitomycin was administered concomitantly. Such reactions may occur a few minutes to several hours after administration of a vinca alkaloid or up to 2 wk after a dose of mitomycin. Progressive dyspnea ... can occur in patients receiving vinblastine; the drug should not be readministered to these patients.
For more Drug Warnings (Complete) data for VINBLASTINE (21 total), please visit the HSDB record page.

Biological Half Life

Triphasic: 35 min, 53 min, and 19 hours
Pharmacokinetic studies in patients with cancer have shown a triphasic serum decay pattern following rapid intravenous injection. The initial, middle, and terminal half-lives are 3.7 minutes, 1.6 hours, and 24.8 hours, respectively.
The elimination of VLB from the plasma of patients who received it by 5-day iv infusion at 1 to 2 mg/sq m daily was biphasic. In four patients who achieved partial remission, the average plasma half-life of VLB during the terminal phase was 29.4 +/- 14.6 days ... However, in three patients whose disease merely stabilized, the plasma half-life was 6.4 +/- 1.6 days ... In contrast, in five patients with refractory disease, this parameters was 2.3 +/- 0.3 days...
The pharmacokinetics of vinblastine in humans was examined using a radioimmunoassay specific for both the Vinca alkaloids and aromatic ring [3H]vinblastine. The data were consistent with a three-compartment open model system with the following values, alpha phase: t1/2=3.90+/-1.46 min; Vc=16.8+/-7.1 liters. beta phase:t1/2=53.0+/-13.0 min; Vbeta=79.0+/-52.0 liters; gamma phase:t1/2=1173.0+/-65.0 min; Vgamma=1656.0+/-717.0 liters. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... Isolated from periwinkle, Vinca rosea Linn, Apocynaceae.
BY EXTRACTING LEAVES, BARK, OR STEMS OF VINCA ROSEA ... ISOLATING ALKALOID ... BY PRECIPITATION & SOLVENT TECHNIQUES, & PURIFYING BY CHROMATOGRAPHY ... CONVERSION TO (1:1) SULFATE ... BY DISSOLVING ALKALOID IN EQUIMOLAR QUANTITY OF DILUTE SULFURIC ACID & ... EVAPORATING TO DRYNESS OR PRECIPITATING WITH SUITABLE ORG SOLVENT. /VINBLASTINE SULFATE/
Vinblastine and vincristine occur in Catharanthus roseus (L). The plant contains only very small amounts of vinblastine and vincristine, and their isolation is correspondingly difficult. First the alkaloids present are separated by extraction into alkaloid tartrate soluble in benzene and alkaloid tartrates insoluble in benzene. Vinblastine and vincristine belong to the first group. They then are separated by chromatography on aluminum oxide deactivated with acetic acid.

General Manufacturing Information

VINBLASTINE IS CLASS II IMMUNOSUPPRESSIVE DRUG, BUT IT HAS NOT BEEN EXPLOITED FOR THIS PURPOSE. /VINBLASTINE SULFATE/
Antitumor alkaloid

Analytic Laboratory Methods

Analyte: vinblastine sulfate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /vinblastine sulfate/
Analyte: vinblastine sulfate; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 262 nm with comparison to standards /vinblastine sulfate/
Analyte: vinblastine sulfate; matrix: pharmaceutical preparation (injection); procedure: liquid chromatography with ultraviolet detection at 262 nm with comparison to standards (chemical purity) /vinblastine sulfate/
For more Analytic Laboratory Methods (Complete) data for VINBLASTINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

RADIOIMMUNOASSAY IS USED TO ANALYZE BIOLOGICAL FLUIDS. LIMIT OF DETECTION IS 450NG. /VINBLASTINE SULFATE/
Analyte: vinblastine; matrix: blood (plasma, whole); procedure: high-performance liquid chromatography with ultraviolet detection at 268 nm; limit of detection: less than 120 ng/mL
Analyte: vinblastine; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 270 nm (excitation) and 320 nm (emission); limit of detection: 1 ng/mL
Analyte: vinblastine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm
Analyte: vinblastine; matrix: tissue (heart, kidney, liver, lung, muscle); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm; limit of detection: 10 ng/g

Storage Conditions

Vinblastine sulfate sterile powder, vinblastine sulfate injection, and solutions of the drug are light sensitive and must be protected from light. Vinblastine sulfate sterile powder and injection should be refrigerated at 2-8 °C. Following reconstitution of the sterile powder with bacteriostatic sodium chloride injection which contains phenol or benzyl alcohol as a preservative, solutions of the drug have a pH of 3.5-5 and are stable for 28 days when refrigerated at 2-8 °C.

Interactions

Caution should be exercised in patients concurrently taking drugs known to inhibit drug metabolism by hepatic cytochrome P450 isoenzymes in the CYP 3A subfamily, or in patients with hepatic dysfunction. Concurrent administration of vinblastine sulfate with an inhibitor of this metabolic pathway may cause an earlier onset and/or an increased severity of side effects.
The simultaneous oral or intravenous administration of phenytoin and antineoplastic chemotherapy combinations that included vinblastine sulfate has been reported to have reduced blood levels of the anticonvulsant and to have increased seizure activity.
Potential synergistic interactions between vinblastine and recombinant interferon-beta were assessed using median effect analysis. Calculation of the combination index demonstrated values less than 1 (indicating synergy) over a wide range of drug induced growth inhibition for each of four different renal carcinoma cell lines. The degree of synergy observed could not be predicted from the morphology, doubling time, or relative sensitivity of the renal carcinoma cell lines to vinblastine and recombinant interferon-beta. The optimal ratio of vinblastine to recombinant interferon-beta in the combination appeared to be close to the ratio of the concn of each agent which yielded a 50% inhibition of growth. Although simultaneous presence of vinblastine and recombinant interferon-beta in the culture medium was not required to demonstrate a synergistic effect, the minimum exposure time for recombinant interferon-beta was determined to be 7 days. The uptake but not the egress of tritiated vinblastine into renal carcinoma cell line cells was enhanced after growth for 4 days in 2.25 ng/mL of recombinant interferon-beta. Median effect analysis can be shown to be independent of the mechanism of action of vinblastine and recombinant interferon-beta and gives an indication of potential synergistic interactions over a wide range of drug effects. This method may prove useful in the selection of combinations of IFNs and antitumor drugs for clinical study.
A HIV infected patient was treated for stage IVB Hodgkin's lymphoma by ABVD (doxorubicin, bleomycin, vinblastine, dacarbazine) chemotherapy and lopinavir-ritonavir based antiretroviral therapy inducing profound life-threatening neutropenia. Vinblastine and lopinavir-ritonavir interaction was managed with lopinavir-ritonavir interruption around chemotherapy administration, with complete remission and immunovirological success after six cycles.
For more Interactions (Complete) data for VINBLASTINE (6 total), please visit the HSDB record page.

Stability Shelf Life

SOLN MAY BE STORED IN REFRIGERATOR FOR PERIODS OF 30 DAYS WITHOUT SIGNIFICANT LOSS OF POTENCY /VINBLASTINE SULFATE/

Dates

Modify: 2023-08-15

Starling D: Two ultrastructurally distinct tubulin paracrystals induced in sea-urchin eggs by vinblastine sulphate. J Cell Sci. 1976 Jan;20(1):79-89. [PMID:942954],Diamandis et al. Chemical genetics reveal a complex functional ground state of neural stem cells Nature Chemical Biology, doi: 10.1038/nchembio873, published online 8 April 2007 http://www.nature.com/naturechemicalbiology,Dubach et al. Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Chemical Biology, doi: 10.1038/nchembio.2248, published online 5 December 2016

"Vinblastine Sulfate". The American Society of Health-System Pharmacists. Archived from the original on 2015-01-02. Retrieved Jan 2, 2015.

Ravina E (2011). The evolution of drug discovery : from traditional medicines to modern drugs (1. Aufl. ed.). Weinheim: Wiley-VCH. p. 157. ISBN 9783527326693. Archived from the original on 2017-08-01.

Liljefors T, Krogsgaard-Larsen P, Madsen U (2002). Textbook of Drug Design and Discovery (Third ed.). CRC Press. p. 550. ISBN 9780415282888. Archived from the original on 2016-12-20.

World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.

World Health Organization (2021). World Health Organization model list of essential medicines: 22nd list (2021). Geneva: World Health Organization. hdl:10665/345533. WHO/MHP/HPS/EML/2021.02.

"Vinblastine sulfate- vinblastine sulfate injection". DailyMed. 31 December 2019. Retrieved 15 April 2020.

"Vinblastine". Chemocare. Retrieved 12 November 2021.

van Der Heijden R, Jacobs DI, Snoeijer W, Hallard D, Verpoorte R (March 2004). "The Catharanthus alkaloids: pharmacognosy and biotechnology". Current Medicinal Chemistry. 11 (5): 607–628. doi:10.2174/0929867043455846. PMID 15032608.

Cooper R, Deakin JJ (2016). "Africa's gift to the world". Botanical Miracles: Chemistry of Plants That Changed the World. CRC Press. pp. 46–51. ISBN 9781498704304. Archived from the original on 2017-08-01.

Keglevich P, Hazai L, Kalaus G, Szántay C (May 2012). "Modifications on the basic skeletons of vinblastine and vincristine". Molecules. 17 (5): 5893–5914. doi:10.3390/molecules17055893. PMC 6268133. PMID 22609781.

Sears JE, Boger DL (March 2015). "Total synthesis of vinblastine, related natural products, and key analogues and development of inspired methodology suitable for the systematic study of their structure-function properties". Accounts of Chemical Research. 48 (3): 653–662. doi:10.1021/ar500400w. PMC 4363169. PMID 25586069.

Altmann KH (2009). "Preclinical Pharmacology and Structure-Activity Studies of Epothilones". In Mulzer JH (ed.). The Epothilones: An Outstanding Family of Anti-Tumor Agents: From Soil to the Clinic. Springer Science & Business Media. pp. 157–220. ISBN 9783211782071. Archived from the original on 2017-09-11.

Starling D (January 1976). "Two ultrastructurally distinct tubulin paracrystals induced in sea-urchin eggs by vinblastine sulphate" (PDF). Journal of Cell Science. 20 (1): 79–89. doi:10.1242/jcs.20.1.79. PMID 942954. Archived (PDF) from the original on 2014-01-13.

Gobbi PG, Broglia C, Merli F, Dell'Olio M, Stelitano C, Iannitto E, et al. (December 2003). "Vinblastine, bleomycin, and methotrexate chemotherapy plus irradiation for patients with early-stage, favorable Hodgkin lymphoma: the experience of the Gruppo Italiano Studio Linfomi". Cancer. 98 (11): 2393–2401. doi:10.1002/cncr.11807. hdl:11380/4847. PMID 14635074. S2CID 21376280.

Jordan MA, Wilson L (April 2004). "Microtubules as a target for anticancer drugs". Nature Reviews. Cancer. 4 (4): 253–265. doi:10.1038/nrc1317. PMID 15057285. S2CID 10228718.

Yang H, Ganguly A, Cabral F (October 2010). "Inhibition of cell migration and cell division correlates with distinct effects of microtubule inhibiting drugs". The Journal of Biological Chemistry. 285 (42): 32242–32250. doi:10.1074/jbc.M110.160820. PMC 2952225. PMID 20696757.

Salerni BL, Bates DJ, Albershardt TC, Lowrey CH, Eastman A (April 2010). "Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed". Molecular Cancer

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